Product packaging for GSK LSD 1 dihydrochloride(Cat. No.:)

GSK LSD 1 dihydrochloride

Cat. No.: B1191928
M. Wt: 289.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Histone Modifications in Gene Regulation

One of the core mechanisms of epigenetics is histone modification. cd-genomics.com Histones are proteins around which DNA is wound, forming a structure known as chromatin. tcichemicals.com Chemical alterations to these histones, such as acetylation, methylation, phosphorylation, and ubiquitination, can change the structure of chromatin, making genes more or less accessible for transcription. cd-genomics.comnih.gov For instance, the addition of methyl groups to specific lysine (B10760008) residues on histone tails is a common post-translational modification that plays a critical role in gene activation and repression. nih.gov The reversibility of these modifications provides a dynamic way to control gene expression. cd-genomics.com

Overview of Lysine-Specific Demethylases (LSDs) in Epigenetics

For a long time, histone lysine methylation was considered a permanent mark. However, the discovery of lysine-specific demethylases (LSDs) revealed that this process is reversible. nih.gov LSDs are enzymes that remove methyl groups from lysine residues on histones, thereby playing a crucial role in regulating gene expression. nih.govbio-techne.com There are two main families of histone demethylases: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family. jst.go.jp The LSD family, which includes LSD1 and its homolog LSD2, are flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. oncotarget.com These enzymes can only demethylate mono- and di-methylated lysine residues. oncotarget.com

The Role of Lysine Specific Demethylase 1 (LSD1/KDM1A) in Biological Processes and Disease Pathogenesis

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified. jst.go.jp It primarily targets mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.govresearchgate.net The methylation of H3K4 is generally associated with active gene transcription, while H3K9 methylation is linked to gene repression. plos.org Consequently, LSD1 can act as either a transcriptional repressor or activator depending on its target and the protein complex it is associated with. nih.govjst.go.jp

LSD1 is involved in a wide array of biological processes, including cell proliferation, differentiation, inflammation, and the maintenance of stem cell properties. researchgate.netplos.orgnih.gov Its dysregulation has been implicated in various diseases, most notably cancer. nih.govresearchgate.net Overexpression of LSD1 has been observed in numerous types of cancer, where it can promote tumor growth and survival. jst.go.jpfrontiersin.org This has made LSD1 a significant target for the development of therapeutic inhibitors. jst.go.jpnih.gov

Properties

Molecular Formula

C14H20N2.2HCl

Molecular Weight

289.24

Synonyms

rel-N-[(1S,2R)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride

Origin of Product

United States

Discovery and Development of Gsk Lsd 1 Dihydrochloride As a Chemical Probe

Historical Context of LSD1 Inhibitor Development

The journey to develop specific LSD1 inhibitors began with the identification of LSD1 (also known as KDM1A) in 2004 as the first histone demethylase. frontiersin.org This discovery unveiled a new layer of epigenetic regulation and spurred interest in finding molecules that could modulate its activity.

Early efforts in LSD1 inhibitor development leveraged the structural similarity of its catalytic domain to that of monoamine oxidases (MAOs), a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes. chemicalprobes.org This led to the repurposing of existing MAO inhibitors. Tranylcypromine (B92988) (TCP), a clinically used antidepressant, was among the first compounds identified as an LSD1 inhibitor. frontiersin.org However, TCP and other early inhibitors like it suffered from a lack of selectivity, inhibiting both LSD1 and MAOs, which could lead to off-target effects. frontiersin.org

The limitations of these non-selective agents drove the development of more potent and selective LSD1 inhibitors. This new wave of research produced a variety of compounds, which can be broadly categorized as either irreversible or reversible inhibitors. thesgc.org Irreversible inhibitors, many of which are based on the tranylcypromine scaffold, form a covalent bond with the FAD cofactor in the active site of LSD1. thesgc.org Over the years, medicinal chemistry efforts have focused on optimizing these scaffolds to enhance potency against LSD1 while minimizing activity against MAOs and other related enzymes. This has led to the development of numerous compounds, with several entering clinical trials for various cancers. researchgate.net Concurrently, the pursuit of reversible inhibitors has also been a significant area of research, aiming to provide alternative pharmacological profiles. acs.org

Rationale for the Development of GSK LSD1 Dihydrochloride (B599025) by GlaxoSmithKline

The development of GSK LSD1 dihydrochloride by GlaxoSmithKline (GSK) was part of a strategic initiative to create high-quality chemical probes for epigenetic targets. nih.govresearchgate.net Recognizing the growing importance of epigenetics in disease, particularly in cancer, GSK collaborated with the Structural Genomics Consortium (SGC). nih.gov The SGC is a public-private partnership that supports the discovery of new medicines through open-access research. researchgate.net

The primary rationale for developing GSK LSD1 dihydrochloride was to provide the academic and industrial research communities with a potent, selective, and well-characterized tool to investigate the biology of LSD1. nih.govresearchgate.net The availability of such a probe is essential for target validation, which is the process of confirming that modulating the activity of a specific protein, like LSD1, will have the desired therapeutic effect.

LSD1 was an attractive target for such an endeavor due to its overexpression in numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), and its role in fundamental cellular processes like differentiation. researchgate.netnih.gov By creating a highly selective inhibitor, researchers could more accurately probe the consequences of LSD1 inhibition in various biological systems without the confounding off-target effects of earlier, less selective compounds. GSK-LSD1 was therefore designed as an irreversible, mechanism-based inhibitor to ensure durable target engagement. nih.govresearchgate.net Making this chemical probe openly available through the SGC accelerates research into the therapeutic potential of LSD1 inhibition across different diseases. nih.gov

Classification and Utility of GSK LSD1 Dihydrochloride as a Chemical Probe in Epigenetic Research

GSK LSD1 dihydrochloride is classified as a potent, selective, and irreversible inhibitor of Lysine-specific demethylase 1. nih.govresearchgate.net Its utility as a chemical probe stems from its well-defined mechanism of action and its favorable pharmacological properties for in vitro and in cell-based studies.

The compound acts as a mechanism-based inactivator of LSD1. nih.gov The kinetic characterization of its interaction with the LSD1 enzyme is consistent with a reversible binding step followed by a time-dependent irreversible inactivation. nih.gov

Table 1: Biochemical Potency and Kinetic Parameters of GSK LSD1 Dihydrochloride

ParameterValueReference
IC₅₀ (LSD1) 16 nM nih.govresearchgate.net
Kᵢ app 160 nM nih.gov
k_inact 0.13 ± 0.01 min⁻¹ nih.gov
k_inact / Kᵢ app 0.81 ± 5.95 x 10⁻² min⁻¹ μM⁻¹ nih.gov

A key feature of GSK LSD1 dihydrochloride as a chemical probe is its high selectivity for LSD1 over other closely related FAD-utilizing enzymes. nih.govresearchgate.net

Table 2: Selectivity Profile of GSK LSD1 Dihydrochloride

EnzymeSelectivity vs. LSD1Reference
LSD2/KDM1B >1000-fold nih.govresearchgate.net
MAO-A >1000-fold nih.govresearchgate.net
MAO-B >1000-fold nih.govresearchgate.net

In cellular assays, GSK LSD1 dihydrochloride has demonstrated potent activity, inducing changes in gene expression and inhibiting the growth of various cancer cell lines at low nanomolar concentrations. researchgate.net This makes it a valuable tool for studying the cellular consequences of LSD1 inhibition.

Table 3: Cellular Activity of GSK LSD1 Dihydrochloride in Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (Growth Inhibition)Reference
Average Cancer Cell Lines< 5 nM researchgate.net
NCI-H510A Small Cell Lung Cancer (SCLC)1.17 nM
MOLM-13 Acute Myeloid Leukemia (AML)Sub-nanomolar
MV(4;11) Acute Myeloid Leukemia (AML)Sub-nanomolar

The utility of GSK LSD1 dihydrochloride in epigenetic research is underscored by its use in numerous studies to elucidate the role of LSD1 in cancer biology. For instance, it has been used to demonstrate that LSD1 inhibition can promote the differentiation of AML cells. In SCLC, a cancer type sensitive to LSD1 inhibition, GSK-LSD1 has been used to probe the mechanisms of anti-proliferative effects. The compound's ability to potently and selectively inhibit LSD1 in cellular contexts allows researchers to confidently link the observed phenotypic changes, such as cell cycle arrest and apoptosis, to the inhibition of LSD1's demethylase activity. researchgate.net Furthermore, studies have utilized GSK-LSD1 to investigate the role of LSD1 in regulating the expression of specific genes and pathways involved in cancer progression. researchgate.net

Molecular and Biochemical Pharmacology of Gsk Lsd 1 Dihydrochloride

Mechanism of Action as an Irreversible LSD1 Inhibitor

GSK LSD1 dihydrochloride (B599025) functions as an irreversible inhibitor of LSD1, also known as KDM1A. medchemexpress.comtargetmol.comabmole.comdbaitalia.itmedchemexpress.commedchemexpress.com This irreversibility suggests a mechanism that involves the formation of a stable, likely covalent, bond with the enzyme, leading to its inactivation.

The inhibitory potency of GSK LSD1 dihydrochloride against LSD1 has been determined through various enzymatic assays. It exhibits a half-maximal inhibitory concentration (IC50) of 16 nM. medchemexpress.comtargetmol.comabmole.comdbaitalia.itmedchemexpress.commedchemexpress.commedkoo.comcymitquimica.combiocat.com Further kinetic analysis of a similar irreversible LSD1 inhibitor, GSK2879552, revealed a Kiapp (apparent inhibitor binding affinity) of 1.7 µM, which may provide some context for the class of inhibitors, although specific Kiapp and kinact values for GSK LSD1 dihydrochloride are not widely reported in the provided search results. abmole.com

Table 1: Inhibitory Potency of GSK LSD1 Dihydrochloride against LSD1

ParameterValue
IC50 16 nM

Data sourced from multiple references. medchemexpress.comtargetmol.comabmole.comdbaitalia.itmedchemexpress.commedchemexpress.commedkoo.comcymitquimica.combiocat.com

The interaction of GSK LSD1 dihydrochloride with the catalytic domain of LSD1 is crucial for its inhibitory activity. While the precise covalent modification is not detailed in the provided search results, its irreversible nature points towards a chemical reaction with a residue within the active site. Proteome-wide thermal shift assays have shown that treatment with GSK-LSD1 leads to a significant increase in the thermal stability of its primary target, KDM1A (LSD1). elifesciences.orgnih.gov This stabilization is a hallmark of direct target engagement. Furthermore, GSK-LSD1 treatment also affected the stability of proteins known to form a complex with KDM1A, such as GSE1 and RCOR1/3, suggesting that its binding can influence the entire protein complex. elifesciences.orgnih.gov

Selectivity Profile Against Related Enzymes and Off-Targets

A key attribute of a pharmacological probe is its selectivity. GSK LSD1 dihydrochloride has been profiled against closely related enzymes and a broader panel of off-targets to establish its specificity.

GSK LSD1 dihydrochloride demonstrates remarkable selectivity for LSD1 over its closest homolog, Lysine (B10760008) Specific Demethylase 2 (LSD2). Studies have consistently reported a selectivity of over 1000-fold for LSD1 compared to LSD2. medchemexpress.comtargetmol.comabmole.commedkoo.comcymitquimica.combiocat.comtmu.edu.cnbiocat.com This high degree of selectivity is critical, as LSD1 and LSD2 have distinct biological roles, and cross-reactivity could lead to confounding results.

Similar to its selectivity against LSD2, GSK LSD1 dihydrochloride is highly selective against the flavin-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). medchemexpress.comtargetmol.comabmole.commedchemexpress.commedkoo.comcymitquimica.combiocat.comtmu.edu.cnbiocat.com The selectivity for LSD1 over both MAO-A and MAO-B is greater than 1000-fold. medchemexpress.comtargetmol.comabmole.commedkoo.comcymitquimica.combiocat.comtmu.edu.cnbiocat.com This is particularly important because early LSD1 inhibitors, such as tranylcypromine (B92988), were non-selective and also inhibited MAOs, leading to potential side effects. medchemexpress.com

Table 2: Selectivity Profile of GSK LSD1 Dihydrochloride

EnzymeSelectivity vs. LSD1
LSD2 >1000-fold
MAO-A >1000-fold
MAO-B >1000-fold

Data sourced from multiple references. medchemexpress.comtargetmol.comabmole.commedkoo.comcymitquimica.combiocat.comtmu.edu.cnbiocat.com

Broader selectivity screening is essential to rule out off-target effects that could complicate the interpretation of experimental results. While a comprehensive screening panel for GSK LSD1 dihydrochloride is not fully detailed in the provided search results, a related compound, JNJ-42165279, was tested against a panel of 50 receptors, enzymes, transporters, and ion channels at a concentration of 10 µM and showed no significant inhibition. biocat.com Although this data is for a different compound, it highlights the type of analysis performed for such inhibitors. The high selectivity observed against closely related enzymes suggests a favorable broader selectivity profile for GSK LSD1 dihydrochloride.

Molecular Target Engagement Studies

GSK LSD1 dihydrochloride, also known as GSK-LSD1, is a potent, selective, and irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme belonging to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family. thesgc.orgnih.govmedchemexpress.comselleckchem.com Extensive research has been conducted to characterize its engagement with its molecular target, both in biochemical assays and within cellular contexts.

Biochemical studies have established that GSK-LSD1 inhibits the enzymatic activity of LSD1 with a high degree of potency. The reported half-maximal inhibitory concentration (IC₅₀) for GSK-LSD1 against LSD1 is consistently noted as 16 nM. thesgc.orgmedchemexpress.comselleckchem.comrndsystems.com Its mechanism of action involves the irreversible inactivation of the LSD1 enzyme, which proceeds through the covalent binding to the FAD cofactor essential for the demethylase activity. nih.govnih.gov

A key aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. GSK-LSD1 demonstrates exceptional selectivity, being over 1,000-fold more selective for LSD1 than for other closely related FAD-utilizing enzymes, including Lysine-Specific Demethylase 2 (LSD2) and Monoamine Oxidases A and B (MAO-A and MAO-B). thesgc.orgmedchemexpress.comselleckchem.com This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these related amine oxidases.

Inhibitory Activity and Selectivity of GSK-LSD1
Target EnzymeIC₅₀ (nM)Selectivity Fold vs. LSD1
LSD1 (KDM1A)16-
LSD2 (KDM1B)>16,000>1000
MAO-A>16,000>1000
MAO-B>16,000>1000

Data sourced from multiple studies confirming the high potency and selectivity of GSK-LSD1. thesgc.orgmedchemexpress.comselleckchem.com

Cellular target engagement studies corroborate the biochemical findings. Treatment of cancer cell lines with GSK-LSD1 leads to changes in gene expression patterns with an average half-maximal effective concentration (EC₅₀) of less than 5 nM. thesgc.orgselleckchem.com This demonstrates that the compound effectively reaches and inhibits its target within a cellular environment at low nanomolar concentrations. The inhibition of LSD1 in cells by GSK-LSD1 results in an increase in the methylation levels of its substrates, specifically mono- and di-methylated lysine 4 on histone H3 (H3K4me1 and H3K4me2). nih.govnih.gov Furthermore, its use in acute myeloid leukemia (AML) cells has been shown to increase the expression of myeloid-lineage markers such as CD11b and CD86, which are known to be repressed by LSD1, indicating a release of the differentiation block. nih.gov

While highly selective, broader selectivity profiling has been performed to identify potential off-target interactions. In a CEREP ExpresSProfile panel against 55 human recombinant receptors, GSK-LSD1 at a high concentration of 10 µM showed no significant activity, with the exception of moderate inhibition of the serotonin (B10506) (5-HT) transporter, the 5-HT1A receptor, and the dopamine (B1211576) transporter. thesgc.org

Off-Target Selectivity Profile of GSK-LSD1 at 10 µM
Target% Inhibition
5-HT Transporter74%
5-HT1A Receptor49%
Dopamine Transporter39%

Data from a CEREP ExpresSProfile selectivity screen. thesgc.org Note: The compound showed no activity against 55 other human recombinant receptors in the same panel.

Due to its well-characterized potency and selectivity, GSK-LSD1 is frequently used as a reference or tool compound in studies exploring the biological functions of LSD1 and in the evaluation of new LSD1 inhibitors. acs.orgnih.gov For example, it has been utilized in comparative analyses against other inhibitors to assess impacts on cell viability and to confirm target engagement through specialized assays, such as those using biotinylated chemoprobes that covalently bind to the LSD1 enzyme. acs.org

Cellular and Molecular Effects of Gsk Lsd 1 Dihydrochloride

Impact on Histone Methylation States

GSK-LSD1 dihydrochloride (B599025) primarily functions by inhibiting the enzymatic activity of LSD1, an enzyme responsible for removing methyl groups from specific histone residues. nih.govnih.gov This inhibition leads to significant alterations in the methylation status of histones, particularly histone H3.

LSD1 specifically targets mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2) for demethylation, a process associated with gene silencing. nih.govnih.gov Treatment of various cell models with GSK-LSD1 leads to a direct and significant increase in the global levels of H3K4me1 and H3K4me2. nih.govresearchgate.net

In studies involving epidermal progenitors, GSK-LSD1 treatment resulted in a global increase of 15% in H3K4 monomethylated regions and approximately 6% in H3K4 dimethylated regions. nih.govresearchgate.net The effect was more pronounced for H3K4me2, with 974 regions gaining this mark compared to 138 regions for H3K4me1. nih.govresearchgate.net These increases in H3K4me1 and H3K4me2 are predominantly observed at promoter and enhancer regions of genes. nih.govplos.org For example, in acute myeloid leukemia (AML) cells, GSK-LSD1 causes an accumulation of H3K4me2 at the promoter regions of LSD1 target genes. nih.gov Similarly, in K562 leukemia cells, GSK-LSD1 treatment leads to a global increase in H3K4me2 levels. researchgate.net This accumulation of active histone marks is a key mechanism by which GSK-LSD1 influences gene expression. researchgate.net

Impact of GSK-LSD1 on H3K4 Methylation in Epidermal Progenitors
Histone MarkGlobal IncreaseNumber of Gained Regions
H3K4me115%138
H3K4me26%974

While the primary effect of GSK-LSD1 is on H3K4me1/2, its influence can extend to other histone marks, often indirectly. LSD1 can also demethylate H3K9me1/2, and its inhibition can, therefore, affect the levels of these repressive marks. nih.govelifesciences.org However, research indicates that the impact on H3K9 methylation by GSK-LSD1 is less direct and more context-dependent. For instance, in human neural stem cells, inhibition of LSD1 led to increases in the active marks H3K4me1, H3K4me2, and H3K9me1, while the repressive H3K9me2 mark remained largely unchanged. researchgate.net The enzyme's activity and substrate specificity can be altered depending on the protein complexes it is a part of, such as the CoREST complex. nih.govnih.gov

Regulation of Gene Expression and Transcriptional Landscapes

By altering histone methylation patterns, GSK-LSD1 brings about extensive changes in the transcriptional landscape of cells. thesgc.org

The inhibition of LSD1 by GSK-LSD1 results in widespread changes in gene expression across various cellular models. thesgc.org In epidermal progenitors, treatment with GSK-LSD1 for two days led to the significant upregulation of 863 genes. nih.gov Similarly, in CD8+ T cells isolated from cancer patients, an LSD1 inhibitor induced the upregulation of 314 genes and downregulation of 350 genes. nih.gov These changes are a direct consequence of the altered epigenetic state, leading to the activation or repression of numerous genes and their associated pathways.

A key outcome of GSK-LSD1 treatment is the reactivation or derepression of genes that are normally kept silent by LSD1. researchgate.net LSD1 is often recruited by specific transcription factors to repress target genes. nih.gov By inhibiting LSD1, GSK-LSD1 effectively removes this layer of repression.

In epidermal progenitors, GSK-LSD1 treatment leads to the upregulation of numerous transcription factors crucial for differentiation, including OVOL2, GRHL1, NOTCH3, MAML3, MAFB, and KLF4. nih.gov For example, the transcription factors NOTCH3 and GRHL3 are derepressed following GSK-LSD1 treatment due to lost LSD1 binding and increased H3K4 methylation. nih.gov In the context of T-cell development, the absence of Lsd1 leads to the overexpression of genes regulated by the repressors Gfi1, Bcl6, and Bcl11b. nih.govrupress.org In acute myeloid leukemia, LSD1 inhibition disrupts the repressive function of the GFI1 transcription factor, leading to the activation of differentiation-related genes. researchgate.net

Examples of Transcription Factors Upregulated by GSK-LSD1 in Epidermal Progenitors
Transcription FactorKnown Function
OVOL2Epithelial differentiation
GRHL1Epidermal development
NOTCH3Cell fate determination
MAML3Notch signaling coactivator
MAFBDifferentiation
KLF4Epidermal differentiation

Cellular Pathway Modulation

The extensive gene expression changes induced by GSK-LSD1 culminate in the modulation of various cellular pathways, often leading to anti-tumor effects in cancer models.

Inhibition of LSD1 has been shown to impact several key oncogenic signaling pathways. In oral squamous cell carcinoma cells, GSK-LSD1 was found to inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways. researchgate.net In Merkel cell carcinoma, LSD1 inhibition leads to the derepression of neuronal lineage regulators and promotes cell death. embopress.org Furthermore, studies have shown that LSD1 inhibition can affect pathways related to cell differentiation, proliferation, and apoptosis. nih.govresearchgate.net For instance, in acute myeloid leukemia cells, GSK-LSD1 treatment induces cell cycle arrest in the G1 phase and promotes differentiation. nih.gov In kidney cancer cells, LSD1 inhibition represses markers associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. mdpi.com LSD1 activity has also been linked to the regulation of the TGF-β and VEGF signaling pathways in various cancers. nih.gov

Induction of Autophagy in Cancer Cell Lines

GSK-LSD1 has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, in various cancer cell lines. medchemexpress.com In U2OS osteosarcoma cells, treatment with GSK-LSD1 leads to the formation of autophagosomes and an increase in the levels of LC3-II, a key marker of autophagy. medchemexpress.com This suggests that the inhibition of LSD1's demethylase activity by GSK-LSD1 triggers a cellular stress response that activates the autophagic machinery.

Table 1: Effect of GSK-LSD1 on Autophagy Markers in Cancer Cell Lines

Cell LineTreatmentKey FindingReference
U2OSGSK-LSD1Induction of LC3-II formation and autophagosome formation. medchemexpress.com
HO8910 (Ovarian Cancer)LSD1 inhibition (pharmacological or genetic)Elevation of LC3-II, enhanced autophagosome formation, and stimulation of autophagic flux via mTOR pathway. nih.gov

Inhibition of Epidermal Growth Factor (EGF)-induced Signaling Pathways

GSK-LSD1 has demonstrated the ability to attenuate signaling pathways induced by epidermal growth factor (EGF), a potent mitogen involved in the growth and survival of many cancers. abmole.comresearchgate.net In oral squamous cell carcinoma (OSCC) cell lines, such as HSC-3, GSK-LSD1 treatment inhibits the proliferation induced by EGF. abmole.comresearchgate.net

Molecular analysis has revealed that GSK-LSD1 achieves this by inhibiting the phosphorylation of key downstream effectors in the EGF signaling cascade. researchgate.net Specifically, it has been shown to decrease the phosphorylation of AKT, ERK1/2, and the p65 subunit of NF-κB in HSC-3 cells. researchgate.net This indicates that GSK-LSD1 can disrupt the pro-proliferative and pro-survival signals initiated by EGF at multiple levels.

Table 2: Effect of GSK-LSD1 on EGF-Induced Signaling in HSC-3 Oral Cancer Cells

Downstream TargetEffect of GSK-LSD1Reference
Phospho-AKTInhibition researchgate.net
Phospho-ERK1/2Inhibition researchgate.net
Phospho-NF-κB-p65Inhibition researchgate.net

Modulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways (Implied)

The inhibitory effects of GSK-LSD1 on the phosphorylation of NF-κB-p65 and ERK1/2, a key component of the MAPK pathway, in the context of EGF signaling, imply a broader modulatory role for this compound on these critical pathways. researchgate.net The NF-κB and MAPK pathways are central to inflammatory responses, cell survival, and proliferation.

Research has identified a signaling cascade involving PKCα, LSD1, and NF-κB that is crucial for the epigenetic control of the inflammatory response. nih.gov In this cascade, LSD1 phosphorylation is required for the binding and stabilization of the p65 subunit of NF-κB. nih.gov By inhibiting LSD1, GSK-LSD1 could potentially disrupt this inflammatory signaling axis. nih.gov Furthermore, studies in B cell development have shown that LSD1 cooperates with the non-canonical NF-κB signaling pathway, interacting with the p52 subunit to regulate gene expression. nih.gov This suggests that LSD1 inhibition by GSK-LSD1 could impact NF-κB signaling through various mechanisms and in different cellular contexts.

Effects on Cell Cycle Progression and Apoptosis

The impact of GSK-LSD1 on cell cycle progression and apoptosis, the process of programmed cell death, appears to be cell-type dependent. In Merkel cell carcinoma (MCC), treatment with LSD1 inhibitors, including GSK-LSD1, leads to cell cycle arrest and apoptosis. embopress.org Specifically, LSD1 inhibition in MCC cells resulted in an increase in the G0/G1 phase population and a decrease in the S and G2/M phase populations. embopress.org This was accompanied by an increase in both early and late apoptotic cells, as evidenced by Annexin V and TUNEL staining. embopress.org

In contrast, a study on gastric cancer cell lines (MGC-803 and SGC-7901) reported that GSK-LSD1 had no significant effect on cell cycle distribution, even at high concentrations and after prolonged treatment. researchgate.net

However, in glioblastoma cells, the combination of GSK-LSD1 with a HOTAIR-EZH2 disrupting agent showed a powerful effect in inhibiting cell cycle processes by targeting CDKN1A and promoting apoptosis through the mediation of BBC3. nih.gov Chromatin immunoprecipitation assays revealed that GSK-LSD1 upregulates the cell cycle inhibitor p21 (encoded by CDKN1A) by increasing H3K4me2. nih.gov

Table 3: Effects of GSK-LSD1 on Cell Cycle and Apoptosis in Different Cancer Types

Cancer TypeEffect on Cell CycleEffect on ApoptosisKey MediatorsReference
Merkel Cell CarcinomaArrest at G0/G1Induction- embopress.org
Gastric CancerNo significant effect-- researchgate.net
Glioblastoma (in combination therapy)InhibitionInductionCDKN1A (p21), BBC3 (PUMA) nih.gov

Effects on Protein-Protein Interactions

LSD1 functions within large protein complexes to regulate gene transcription. duke.edu The interaction of LSD1 with other proteins is crucial for its activity and targeting specific genomic loci. nih.govresearchgate.net One of the well-characterized interactions is with the scaffolding protein CoREST. duke.edu

Research has shown that small molecules can be developed to disrupt the LSD1-CoREST interaction, offering an alternative strategy to inhibiting the enzyme's catalytic activity. duke.edu While the direct effect of GSK-LSD1 on specific protein-protein interactions is an area of ongoing investigation, its ability to inhibit LSD1's function can indirectly affect the composition and activity of these complexes. For instance, in megakaryopoiesis, inhibiting the GFI1B-LSD1 interaction with GSK-LSD1 resulted in the activation of myeloid genes, mimicking the effect of a GFI1B mutation that disrupts this interaction. researchgate.net This suggests that GSK-LSD1 can phenocopy the effects of disrupting key protein-protein interactions involving LSD1. researchgate.net Furthermore, LSD1's SWIRM domain, while not binding DNA directly, is involved in protein-protein interactions that are vital for its role in chromatin remodeling. nih.gov

Preclinical Research Applications and Therapeutic Potential of Lsd1 Inhibition

Anti-Oncogenic Activities in In Vitro Cancer Models

Inhibition of Cancer Cell Line Proliferation Across Various Malignancies

GSK-LSD1 and its structurally similar analog, GSK2879552, have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. frontiersin.orgnih.gov GSK-LSD1 is a highly selective, irreversible inhibitor of the LSD1 enzyme, with a reported IC₅₀ of 16 nM. medchemexpress.com In cellular assays, it has been shown to inhibit cancer cell line growth with an average half-maximal effective concentration (EC₅₀) of less than 5 nM. thesgc.orgabmole.com

Research has highlighted particular sensitivity in hematological and neuroendocrine tumors. For instance, a screen of over 150 cancer cell lines revealed that acute myeloid leukemia (AML) cells have a distinct dependency on LSD1 for their proliferation. ashpublications.org Similarly, studies focusing on GSK2879552 found significant growth inhibition in both AML and small cell lung cancer (SCLC) cell lines. frontiersin.org The anti-proliferative effects are generally cytostatic, leading to a halt in the cell cycle rather than immediate cell death. nih.govresearchgate.net

Table 1: Anti-proliferative Activity of LSD1 Inhibitors in Cancer Cell Lines
CompoundCancer TypeNumber of Cell Lines TestedAverage EC₅₀Source
GSK-LSD1Various CancersNot specified< 5 nM thesgc.orgabmole.com
GSK2879552Acute Myeloid Leukemia (AML)2538 nM ashpublications.org
GSK2879552Acute Myeloid Leukemia (AML)20137 ± 30 nM nih.gov

Attenuation of Cancer Cell Growth and Metastasis

Beyond inhibiting proliferation, GSK-LSD1 has been shown to impede cancer cell growth and metastatic processes in vitro. oncotarget.com Metastasis involves a series of events including cell migration, invasion, and the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, fibroblast-like properties to increase motility and invasiveness. frontiersin.org

Treatment with GSK-LSD1 has been found to reverse key markers of EMT. In models of lung and oral cancer, the inhibitor increased the expression of the epithelial marker E-cadherin while down-regulating mesenchymal markers like N-cadherin and vimentin. oncotarget.comnih.gov Furthermore, GSK-LSD1 attenuates the expression of several proteins associated with cancer invasion and metastasis, including connective tissue growth factor (CTGF/CCN2), matrix metallopeptidase 13 (MMP13), and lysyl oxidase like 4 (LOXL4). oncotarget.com Functional assays confirm these molecular changes, showing that GSK-LSD1 can limit the clone formation and migratory capabilities of cancer cells. nih.gov The inhibition of signaling pathways crucial for cancer progression, such as the Epidermal Growth Factor (EGF) pathway, has also been documented. oncotarget.com

Effects on Specific Cancer Types:

AML cell lines have shown significant sensitivity to LSD1 inhibition. ashpublications.org Treatment with GSK2879552 resulted in a potent anti-proliferative effect in a majority of AML cell lines tested, with an average EC₅₀ of 38 nM in one study and 137 nM in another. nih.govashpublications.org This growth inhibition was also observed in primary AML patient samples, where the compound effectively reduced the colony-forming ability of AML blasts. ashpublications.orgresearchgate.net

A key mechanism of action for GSK-LSD1 and related compounds in AML is the induction of myeloid differentiation. ashpublications.org LSD1 is known to create a differentiation block that keeps leukemic cells in an immature, proliferative state. nih.gov Inhibition of LSD1 reverses this block, leading to a dose-dependent increase in the expression of cell surface markers associated with a differentiated immunophenotype, such as CD11b and CD86. ashpublications.org This is accompanied by cell cycle arrest, characterized by an accumulation of cells in the G0-G1 phase and a corresponding decrease in the S phase. nih.govashpublications.org

Table 2: Effects of GSK-LSD1/GSK2879552 in AML Models
EffectModelKey FindingsSource
Inhibition of ProliferationAML Cell Lines (19 of 25)Potent growth inhibition (Average EC₅₀ = 38 nM). ashpublications.org
Inhibition of Colony FormationPrimary AML Patient Blasts (4 of 5)Inhibited colony-forming ability (Average EC₅₀ = 205 nM). ashpublications.org
Induction of DifferentiationAML Cell Lines (12 of 13)Increased expression of differentiation markers CD11b and CD86. ashpublications.org
Cell Cycle ArrestMOLM-13 AML CellsIncrease in G1 phase cells with a decrease in S phase cells. nih.gov

In the context of oral cancer, LSD1 is recognized as a key regulator of tumor progression and metastasis. oncotarget.com Pharmacological inhibition with GSK-LSD1 has demonstrated significant anti-tumor effects in OSCC models. Studies have shown that GSK-LSD1 impairs the proliferation of OSCC cell lines, including HSC-3 and CAL-27. researchgate.net This effect extends to patient-derived primary cells from tonsil squamous cell carcinoma, where GSK-LSD1 also inhibited growth. researchgate.net

The mechanism of action in OSCC involves the modulation of multiple oncogenic signaling pathways. Gene set enrichment analysis revealed that GSK-LSD1 treatment inhibits transcriptional networks driven by c-myc, β-catenin, and YAP, while concurrently increasing the expression of the tumor suppressor p53 and promoting apoptosis. oncotarget.com By down-regulating the EGF signaling pathway and attenuating the expression of factors like CTGF that promote an aggressive tumor microenvironment, GSK-LSD1 can curb both the growth and metastatic potential of oral cancer cells. oncotarget.comresearchgate.net

LSD1 is highly overexpressed in lung adenocarcinoma (LUAD) and its expression level is associated with more advanced tumor stages and metastasis. nih.govnih.gov Preclinical studies using the specific LSD1 inhibitor GSK-LSD1 dihydrochloride (B599025) have shown promise in targeting this malignancy. nih.gov In vitro experiments with LUAD cell lines A549 and NCI-H1975 demonstrated that treatment with GSK-LSD1 significantly limited their ability to form clones and migrate in a scratch healing assay. nih.gov

Consistent with its role in suppressing metastasis, GSK-LSD1 treatment induced molecular changes indicative of an EMT reversal. nih.gov This included the upregulation of the epithelial protein E-cadherin and the downregulation of the mesenchymal protein N-cadherin. nih.gov Furthermore, research has indicated that LSD1 inhibition can downregulate the expression of the immune checkpoint protein PD-L1 by affecting the JAK pathway, suggesting another potential anti-tumor mechanism. nih.gov These findings provide evidence that targeting LSD1 with inhibitors like GSK-LSD1 can decrease the growth and metastatic capacity of LUAD cells. nih.gov

Colorectal Cancer (CRC) Models

The role of LSD1 in colorectal cancer is significant, with high expression linked to tumor metastasis. nih.gov Preclinical studies have demonstrated that targeting LSD1 can impede CRC progression.

Inhibition of Tumorigenicity : Genetic knockout of LSD1 in colorectal cancer cells has been shown to render them less tumorigenic both in vitro and in vivo. researchgate.net This suggests a critical role for LSD1 in colorectal tumorigenesis. researchgate.net

Signaling Pathway Regulation : Research indicates that LSD1 regulates the malignant properties of colon cancer by interacting with Ku80 and modulating the FOXF2-mediated Wnt/β-catenin signaling pathway. researchgate.net

Therapeutic Resistance : In BRAF mutant colorectal cancer, the combination of BRAF and EGFR inhibitors can lead to the enrichment of enteroendocrine cells (EECs), a form of lineage plasticity associated with therapy resistance. nih.gov Inhibition of LSD1 has been found to block this therapy-induced enrichment of EECs, suggesting a potential strategy to improve responses to targeted therapies in these patients. nih.gov

Dual Inhibition Strategies : Dual inhibitors targeting both LSD1 and histone deacetylases (HDACs) have shown synergistic effects, decreasing cell viability and inhibiting the growth of human colorectal HCT-116 cells more effectively than single-agent inhibition. acs.org

Table 1: Effects of LSD1 Inhibition in Colorectal Cancer Models
Model SystemInhibitor/MethodKey FindingsReference
CRC Cell Lines (in vitro/in vivo)LSD1 KnockoutReduced tumorigenicity. researchgate.net
BRAF Mutant CRC ModelsLSD1 InhibitorsAttenuated targeted therapy-induced lineage plasticity. nih.gov
HCT-116 CRC Cell LineDual LSD1/HDAC InhibitorsSynergistically decreased cell viability and inhibited growth. acs.org
Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, high levels of LSD1 are correlated with poor patient survival rates. nih.gov The inhibition of LSD1 has shown significant therapeutic potential in preclinical HCC models.

Growth Suppression : Potent LSD1 inhibitors, such as ZY0511, have been shown to effectively suppress HCC growth both in vitro and in vivo. nih.gov The mechanism involves the upregulation of GADD45B, a direct target gene of LSD1. nih.gov

EMT and Migration : A novel reversible LSD1 inhibitor, compound 14, demonstrated potent anti-liver cancer effects by suppressing migration and the epithelial-mesenchymal transition (EMT) process in HepG2 cells. nih.gov

Chemosensitization : LSD1 inhibition can downregulate regulators of the Wnt/β-Catenin signaling pathway, which increases the sensitivity of cancer cells to the multi-kinase inhibitor sorafenib. frontiersin.org

Immune Modulation : In mouse HCC cell lines, inhibition of LSD1 using the inhibitor OG-L002 or shRNA led to an increase in the expression of Programmed death-ligand 1 (PD-L1). researchgate.net This suggests a potential role for LSD1 inhibitors in modulating the tumor immune microenvironment.

Table 2: Effects of LSD1 Inhibition in Hepatocellular Carcinoma Models
Model SystemInhibitorKey FindingsReference
HCC Cell Lines (in vitro/in vivo)ZY0511Suppressed tumor growth by upregulating GADD45B. nih.gov
HepG2 Cell LineCompound 14Suppressed migration and EMT. nih.gov
Mouse HCC Cell Lines (h22, hepa1-6)OG-L002Increased expression of PD-L1. researchgate.net
Breast Cancer

LSD1 is frequently overexpressed in breast cancer, where it promotes proliferation and metastasis and is associated with a poor prognosis. nih.govnih.gov It is considered a promising therapeutic target, particularly in aggressive subtypes.

ER-Negative Breast Cancer : High levels of LSD1 protein have been reported in estrogen receptor (ER)-negative breast cancers. aacrjournals.org The LSD1 inhibitor HCI-2509 has shown potent activity in cell lines derived from ER-negative breast cancers and in cells taken directly from patients with this subtype. aacrjournals.org

Chemoresistance : LSD1 has been found to mediate resistance to chemotherapy agents like doxorubicin (B1662922) in breast cancer cells. nih.gov Pre-treatment with the LSD1 inhibitor GSK-LSD1 significantly enhanced the anti-proliferative effects of doxorubicin in both MCF-7 and MDA-MB-468 cell lines. nih.gov

Regulation of ERα Signaling : In ER-positive breast cancer, LSD1 is involved in controlling the estrogen pathway. mdpi.com Dual inhibition of LSD1 and UTX has been shown to downregulate ERα at both transcriptional and non-transcriptional levels, inducing growth arrest and apoptosis. mdpi.comfrontiersin.org

Cancer Stem Cells (CSCs) and EMT : LSD1 plays a role in the epigenetic regulation of EMT and the maintenance of cancer stem cells. csu.edu.au In vivo, combining chemotherapy with an LSD1 inhibitor was found to abrogate the mesenchymal signature associated with EMT. csu.edu.au

Table 3: Effects of LSD1 Inhibition in Breast Cancer Models
Model SystemInhibitorKey FindingsReference
ER-Negative Breast Cancer CellsHCI-2509Potent anti-proliferative activity. aacrjournals.org
MCF-7 & MDA-MB-468 CellsGSK-LSD1Enhanced sensitivity to doxorubicin. nih.gov
MCF-7 (ER-positive) CellsMC3324 (Dual LSD1/UTX inhibitor)Downregulated ERα, induced apoptosis and growth arrest. mdpi.com
Thyroid Cancer

LSD1 is also implicated in the progression of thyroid cancer, particularly the most aggressive form, anaplastic thyroid cancer (ATC).

Anaplastic Thyroid Cancer (ATC) : In ATC cell lines (CAL-62 and ACT1), the pharmacological inhibition of KDM1A/LSD1 with GSK-LSD1 led to a down-regulation of cancer stem cell (CSC) markers. researchgate.net GSK-LSD1 also significantly inhibited the formation of spheroids, a measure of stemness. researchgate.net

Invasion and Migration : Treatment with GSK-LSD1 attenuated the migration and invasion abilities of ATC cells, which corresponded with an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin. researchgate.net

In Vivo Efficacy : In xenograft models of ATC, GSK-LSD1 was able to significantly delay tumor growth. researchgate.net The combination of GSK-LSD1 with the chemotherapeutic agent doxorubicin had an even stronger effect in inhibiting thyroid cancer progression. researchgate.net

Papillary Thyroid Carcinoma (PTC) : In a model of PTC using K1 cells, the knockdown of LSD1 expression using siRNA suppressed cell proliferation, colony formation, migration, and invasion. nih.gov

Table 4: Effects of GSK-LSD1 in Anaplastic Thyroid Cancer Models
Model SystemKey FindingsReference
ATC Cell Lines (CAL-62, ACT1)Down-regulated CSC markers; inhibited spheroid formation. researchgate.net
ATC Cell LinesAttenuated migration and invasion; modulated EMT markers. researchgate.net
ATC Xenograft ModelsDelayed tumor growth alone and enhanced the effect of doxorubicin. researchgate.net

Reversal of Epithelial-Mesenchymal Transition (EMT) in Cancer Progression

EMT is a critical process for enhancing the invasiveness and motility of metastatic cancer cells, and LSD1 is a key player in its regulation. mdpi.comnih.gov

Mechanism of Action : The Snail/Slug family of transcription factors can recruit LSD1 to the promoters of epithelial genes, such as E-cadherin, to demethylate H3K4me2. mdpi.comoaepublish.com This results in the silencing of these genes, which is a hallmark of EMT. mdpi.comoaepublish.com

Repression of Differentiation : In epithelial progenitors, LSD1 and the EMT-transcription factor SNAI2 (Slug) may cooperate to maintain a more stem-cell-like state by repressing the epidermal differentiation program. nih.gov Inhibition of LSD1 with GSK-LSD1 promotes epithelial differentiation by derepressing master epithelial transcription factors. nih.gov

Therapeutic Implications : By inhibiting LSD1, it is possible to suppress the EMT process. For instance, an LSD1 inhibitor was shown to suppress migration and EMT in liver cancer cells. nih.gov In breast cancer, combining chemotherapy with an LSD1 inhibitor abrogated the mesenchymal signature. csu.edu.au

Context-Dependent Effects : It is important to note that the effect of LSD1 inhibition on EMT can be context-dependent. In one study using an oral squamous cell carcinoma cell line, an LSD1 inhibitor induced EMT by up-regulating the transcription factor ZEB1, highlighting the complexity of these epigenetic pathways. nih.gov

Role in Developmental Biology and Cell Differentiation Studies

Beyond its role in cancer, LSD1 is a crucial regulator of normal developmental processes, particularly in the context of stem cell biology.

Impact on Embryonic Stem (ES) Cell Differentiation

LSD1 plays a pivotal role in the transition of embryonic stem cells from a state of self-renewal to differentiation.

Essential for Differentiation : While not essential for the self-renewal of embryonic stem cells, LSD1 is required for their proper differentiation. nih.gov During the differentiation process, LSD1-mediated demethylation of H3K4me1 at the enhancers of pluripotency factors leads to their silencing, allowing differentiation to proceed. nih.gov

Regulation of Pluripotency : The pluripotency factor Oct4 can interact with and inhibit the catalytic activity of Lsd1. biorxiv.org This interaction helps to maintain an active and primed state of pluripotency enhancers, which is crucial for maintaining the stem cell state. biorxiv.org

Somatic Cell Reprogramming : Inhibition of LSD1 has been found to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.gov This is achieved by promoting the expression of key reprogramming factors (Oct4, Sox2, Klf4) and facilitating a metabolic switch to glycolysis. nih.gov

Neural Stem Cells : In the context of neural development, LSD1 is necessary for human neuronal differentiation. oup.com Its inhibition in human neural stem cells leads to reduced neurogenesis and an increase in progenitor proliferation. oup.com

Influence on Hematopoiesis

Lysine-specific demethylase 1 (LSD1) is recognized as a crucial regulator in the process of hematopoiesis, the formation of blood cellular components. nih.govuni-freiburg.de It plays a role in maintaining hematopoietic stem and progenitor cells in a quiescent state. nih.gov Inhibition of LSD1 has been shown to block the endothelial-to-hematopoietic transition (EHT), a critical step in the development of hematopoietic stem and progenitor cells from hemogenic endothelium. researchgate.net

Preclinical studies using GSK-LSD1, a potent and irreversible inhibitor of LSD1, have demonstrated a significant impact on hematopoietic commitment. researchgate.netmedchemexpress.com In studies involving induced pluripotent stem cells (iPSCs), treatment with GSK-LSD1 resulted in a marked reduction in the hematopoietic population while increasing the proportions of hemogenic endothelial and endothelial cells. researchgate.net This suggests that LSD1 inhibition with GSK-LSD1 suppresses the differentiation of iPSCs into hematopoietic lineages. researchgate.net

Specifically, single-cell RNA sequencing data revealed that while control iPSC-derived cells consisted of hematopoietic, hemogenic endothelial, and endothelial populations, the GSK-LSD1 treated group showed a near-complete absence of the hematopoietic cluster. researchgate.net This blockage of EHT occurs at an early stage, preceding the expression of key hematopoietic transcription factors like GFI1B. researchgate.net Further research has confirmed that LSD1 inhibition supports the propagation of hematopoietic stem cells (HSCs) in culture by preventing their differentiation. nih.gov

Table 1: Effect of GSK-LSD1 on iPSC-derived Cell Populations

Cell PopulationControl Condition (Proportion)GSK-LSD1 Treated (Proportion)
Hematopoietic0.3240.015
Hemogenic Endothelial0.2570.394
Endothelial0.4190.591
Data sourced from studies on induced pluripotent stem cells differentiated into hematopoietic lineages. researchgate.net

Regulation of Epidermal Differentiation

LSD1's role extends to maintaining epidermal progenitor cells in their basal stem cell state by directly repressing key transcription factors that drive epithelial differentiation. nih.gov Pharmacological inhibition of LSD1, including with GSK-LSD1, has been shown to promote the activation of the epidermal differentiation transcriptional program. nih.govnih.gov

Treatment of normal human epidermal keratinocytes with GSK-LSD1 leads to an increase in histone H3K4 methylation at the regulatory elements of epidermal differentiation genes. nih.gov This epigenetic modification results in the activation of these genes. nih.gov Specifically, genome-wide mapping of H3K4me1 and H3K4me2 in GSK-LSD1-treated epidermal progenitors showed a global increase in these activating marks. nih.gov This derepression of fate-determining transcription factors leads to premature epidermal differentiation. nih.gov These findings highlight LSD1's function in maintaining the progenitor state of epidermal cells and demonstrate the potential of its inhibition to promote differentiation. nih.gov

Investigations in Metabolic Disorders

Effects on Obesity Models and Insulin (B600854) Sensitivity

Systemic inhibition of LSD1 with GSK-LSD1 has been investigated as a pharmacological approach to address metabolic reprogramming associated with obesity. nih.govdiabetesjournals.orgresearchgate.net In mouse models of obesity, systemic administration of GSK-LSD1 leads to a reduction in food intake and body weight. nih.govdiabetesjournals.orgdiabetesjournals.orgnih.gov

Moreover, GSK-LSD1 treatment significantly improves insulin sensitivity and glycemic control. nih.govdiabetesjournals.orgresearchgate.net In diabetic db/db mice, a model for obesity and type 2 diabetes, GSK-LSD1 treatment prevented the development of diabetes, with blood glucose levels comparable to those in lean control mice and improved glucose tolerance. nih.gov The primary site for this insulin sensitization effect was identified as white adipose tissue, where GSK-LSD1 reduces adipocyte inflammation and lipolysis. nih.govdiabetesjournals.orgnih.gov Notably, these metabolic benefits appear to be context-dependent, as GSK-LSD1 has minimal effect on the systemic metabolism of lean mice, suggesting it primarily targets maladaptive changes present in obesity. nih.govdiabetesjournals.orgnih.gov

Table 2: Metabolic Effects of GSK-LSD1 in db/db Mouse Model

ParameterVehicle-Treated db/db MiceGSK-LSD1–Treated db/db MiceLean Control Mice
Body WeightIncreasedReduced GainStable
Blood GlucoseHyperglycemicNormoglycemicNormoglycemic
Glucose ToleranceImpairedImprovedNormal
Insulin SensitivityResistantImprovedSensitive
Findings are based on studies in a genetic mouse model of obesity and type 2 diabetes. nih.gov

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

Obesity and insulin resistance are closely linked to Non-Alcoholic Fatty Liver Disease (NAFLD). nih.gov The therapeutic potential of GSK-LSD1 extends to this obesity-associated complication. diabetesjournals.orgresearchgate.net In mouse models where obesity was induced, treatment with GSK-LSD1 was shown to ameliorate NAFLD. nih.govdiabetesjournals.orgnih.gov

Livers from obese mice treated with a vehicle showed clear signs of steatosis (fatty liver), whereas the livers of GSK-LSD1-treated mice were histologically normal, resembling those of lean mice. nih.gov The mechanism for this improvement appears to be indirect and not a direct effect on liver cells. GSK-LSD1 reverses NAFLD in a non-hepatocyte-autonomous manner, likely by inhibiting adipocyte lipolysis, which in turn affects lipid partitioning. nih.govdiabetesjournals.orgnih.gov Importantly, pair-feeding experiments have demonstrated that the positive effects of GSK-LSD1 on NAFLD and hyperglycemia are not simply a consequence of the reduced food intake and weight loss associated with the treatment. nih.govdiabetesjournals.orgnih.gov

Immunomodulatory Research

Inhibition of Viral-Triggered Cytokine Release (e.g., SARS-CoV-2)

Severe viral infections, such as those caused by SARS-CoV-2, can trigger an excessive immune response known as a cytokine storm, which is associated with severe disease. biorxiv.orgfiercebiotech.com Research has identified LSD1 inhibition as a potential strategy to quell this hyperinflammation. The LSD1 inhibitor GSK-LSD1 has been shown to reduce the levels of proinflammatory cytokines in peripheral blood leukocytes isolated from severe COVID-19 patients. biorxiv.orgnih.gov

In vitro studies have demonstrated that LSD1 inhibition can selectively suppress the NF-κB-dependent inflammatory response to coronavirus infection while having minimal effect on the antiviral interferon response. biorxiv.orgnih.gov This selective inhibition is crucial, as it could dampen the tissue-damaging inflammation without impairing the body's ability to clear the virus. biorxiv.org By preventing the nuclear relocalization of NF-κB, a key regulator of inflammatory cytokine production, LSD1 inhibitors can interrupt the propagation of the proinflammatory loop, offering a potential therapeutic benefit in managing viral-induced cytokine release syndrome. biorxiv.org

Role in Bone Biology and Osteoclastogenesis

The epigenetic regulator Lysine-Specific Histone Demethylase 1 (LSD1) plays a significant role in bone remodeling. nih.gov Pharmacological inhibition of LSD1, including the use of GSK LSD1 dihydrochloride, has been a subject of preclinical research to understand its therapeutic potential in bone-related disorders. nih.govdntb.gov.ua LSD1 is involved in the differentiation of various cell types, and its influence extends to both osteoclasts, the cells responsible for bone resorption, and osteoblasts, the cells responsible for bone formation. nih.govbiorxiv.org

Inhibition of Osteoclast Differentiation and Activity in Preclinical Models

GSK LSD1 dihydrochloride has been demonstrated to be a potent inhibitor of osteoclast differentiation in preclinical models. nih.gov Osteoclasts are large, multinucleated cells that arise from hematopoietic precursors of the monocyte-macrophage lineage and are crucial for bone resorption. biorxiv.orgumn.edu The process of osteoclastogenesis is tightly regulated, and its dysregulation can lead to excessive bone loss in conditions like osteoporosis. dntb.gov.ua

In in vitro studies, GSK LSD1 dihydrochloride effectively suppresses RANKL-induced osteoclast formation from murine macrophages in a dose-dependent manner. nih.govresearchgate.net RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is a key cytokine essential for osteoclast differentiation, activation, and survival. The inhibitory effect of GSK LSD1 dihydrochloride on osteoclastogenesis is evident through reduced formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts. nih.gov

Furthermore, the functional activity of osteoclasts is also impaired by GSK LSD1 dihydrochloride. nih.gov Key characteristics of active osteoclasts include the formation of F-actin rings, which are essential for the cell to attach to the bone surface and carry out resorption, and the subsequent resorption of bone material. nih.gov Preclinical findings indicate that treatment with LSD1 inhibitors, including GSK LSD1 dihydrochloride, leads to the suppression of both F-actin ring formation and bone resorption in vitro. nih.gov

The inhibitory mechanism of GSK LSD1 dihydrochloride on osteoclastogenesis involves the downregulation of key osteoclast-specific genes and proteins. nih.govresearchgate.net Studies have shown that GSK LSD1 dihydrochloride treatment significantly decreases the expression of critical markers for osteoclast function, such as Cathepsin K (Ctsk) and c-Src. nih.gov Notably, the expression of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master regulator of osteoclast differentiation, was also found to be significantly inhibited by GSK LSD1 dihydrochloride. nih.gov

ParameterEffect of GSK LSD1 dihydrochlorideKey Findings
Osteoclast DifferentiationInhibitionSuppresses RANKL-mediated osteoclast formation in a dose-dependent manner. nih.govresearchgate.net
F-actin Ring FormationInhibitionPrevents the organization of the cellular cytoskeleton necessary for bone resorption. nih.gov
Bone ResorptionInhibitionReduces the capacity of osteoclasts to resorb bone material in vitro. nih.gov
Gene ExpressionDownregulationDecreases the expression of osteoclast-specific genes such as Ctsk, c-Src, and NFATc1. nih.govresearchgate.net

Influence on Osteoblast Formation (Specific context)

The influence of GSK LSD1 dihydrochloride on osteoblast formation presents a more complex picture, with some studies indicating a potential inhibitory effect under specific conditions. nih.govnih.gov Osteoblasts are the cells responsible for new bone formation, and their proper function is critical for maintaining bone homeostasis. umn.edu

In one preclinical study, at a concentration of 2 μM, GSK LSD1 dihydrochloride was observed to slightly inhibit osteoblast differentiation. nih.gov This was determined by assessing alkaline phosphatase (ALP) staining, an early marker of osteoblast activity. nih.gov Another study similarly found that GSK LSD1 dihydrochloride impaired osteoblast differentiation at all tested concentrations. nih.gov

However, it is important to note that the broader role of LSD1 inhibition in osteoblastogenesis is an area of ongoing research with some conflicting findings. nih.govresearchgate.net While some studies using GSK LSD1 dihydrochloride and other LSD1 inhibitors have shown an impairment of osteoblast differentiation, other research has suggested that the suppression of LSD1 activity can, under different circumstances, promote osteoblast differentiation and bone formation. biorxiv.orgnih.gov The specific context, including the model system and experimental conditions, appears to be a critical factor in determining the outcome of LSD1 inhibition on osteoblasts.

ParameterEffect of GSK LSD1 dihydrochlorideObserved Outcome
Osteoblast DifferentiationSlight InhibitionObserved at a concentration of 2 μM in one study. nih.gov
Osteoblast DifferentiationImpairmentNoted at all tested concentrations in another study. nih.gov

Comparative Analysis with Other Lysine Specific Demethylase 1 Inhibitors

Structural-Activity Relationships (SAR) and Medicinal Chemistry Insights

The development of LSD1 inhibitors has largely been driven by medicinal chemistry efforts evolving from the structure of tranylcypromine (B92988) (TCP), a non-selective monoamine oxidase (MAO) inhibitor that was discovered to also inhibit LSD1. wikipedia.orgbenthamdirect.com

Tranylcypromine (TCP)-Based Irreversible Inhibitors: The core scaffold for many potent, irreversible LSD1 inhibitors is the trans-2-phenylcyclopropylamine structure of TCP. nih.gov These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor within the LSD1 catalytic site. nih.govnih.gov Structure-activity relationship (SAR) studies have focused on modifying the phenyl ring and the primary amine of TCP to enhance potency for LSD1 and selectivity against related amine oxidases like MAO-A and MAO-B. acs.orgnih.gov

GSK LSD1 dihydrochloride (B599025) (e.g., GSK2879552): This class of inhibitors features N-alkylation of the cyclopropylamine. These modifications are critical for achieving high potency and selectivity. nih.govmdpi.com GSK2879552 was developed as an orally bioavailable molecule that demonstrated efficacy in preclinical models of SCLC. mdpi.comnih.gov The related tool compound, GSK-LSD1, is also a potent and highly selective irreversible inhibitor used in research. selleckchem.comthesgc.org

ORY-1001 (Iadademstat): This clinical-stage inhibitor is another potent TCP derivative. nih.govnih.gov Its structure is optimized for high potency and selectivity, acting as a covalent inhibitor of LSD1. oryzon.comnih.gov The modifications to the TCP scaffold in compounds like ORY-1001 and GSK2879552 are crucial for improving potency from the micromolar range of TCP to the low nanomolar range. nih.gov

Non-TCP Scaffolds and Reversible Inhibitors: In contrast to the TCP-based covalent inhibitors, other chemical classes have been developed that inhibit LSD1 through non-covalent, reversible mechanisms. This approach is hypothesized to offer an improved safety profile by allowing for a therapeutic window that induces cancer cell differentiation while limiting potential on-target toxicity in normal cells. acs.orgtandfonline.com

HCI-2509 (SP-2509) and Seclidemstat (SP-2577): These compounds represent a class of potent, reversible LSD1 inhibitors. xcessbio.comnih.gov HCI-2509 is a non-competitive inhibitor with a hydrazide-based structure, chemically distinct from the TCP scaffold. xcessbio.com Seclidemstat is another orally bioavailable reversible inhibitor. selleckchem.com The SAR for these molecules is governed by optimizing non-covalent interactions within the enzyme's active site.

FY-21: This inhibitor represents a novel scaffold derived from the natural product higenamine. bioworld.com It is a tetracyclic tetrahydroisoquinoline, demonstrating that potent LSD1 inhibition can be achieved with structures completely unrelated to TCP. bioworld.com

The diversity of these chemical scaffolds, from covalent TCP derivatives to various reversible inhibitors, highlights the multiple avenues medicinal chemists have pursued to target the LSD1 enzyme.

Comparison of Potency, Selectivity, and Reversibility Profiles

A key differentiator among LSD1 inhibitors is their mode of action—covalent (irreversible) versus non-covalent (reversible)—and their potency and selectivity. The dihydrochloride salt form of GSK LSD1 inhibitors like GSK-LSD1 and GSK2879552 provides a benchmark for potent, selective, and irreversible inhibition. selleckchem.com

CompoundInhibition TypeLSD1 Potency (IC50/Ki)Selectivity Profile
GSK-LSD1IrreversibleIC50: 16 nM selleckchem.comthesgc.org>1000-fold selective over MAO-A, MAO-B, and LSD2 selleckchem.comthesgc.org
GSK2879552IrreversibleKiapp: 1.7 μM selleckchem.comPotent and selective mechanism-based inhibitor patsnap.com
ORY-1001 (Iadademstat)Irreversible (Covalent)IC50: <20 nM nih.govselleckchem.comHighly selective over MAOs nih.gov
Seclidemstat (SP-2577)ReversibleIC50: 13 nM selleckchem.comPotent and orally bioavailable selleckchem.com
HCI-2509 (SP-2509)ReversibleIC50: ~13 nM xcessbio.comselleckchem.comNo activity against MAO-A/B (>300 μM) xcessbio.com
Tranylcypromine (TCP)IrreversibleIC50: <2 μM wikipedia.orgNon-selective; also inhibits MAO-A and MAO-B wikipedia.org
FY-21Reversible (presumed)IC50: 0.34 μM (340 nM) bioworld.comHigh selectivity over MAO-A/B bioworld.com

As shown in the data, significant progress has been made in developing inhibitors with high potency and selectivity compared to the parent compound, tranylcypromine. Both irreversible inhibitors like GSK-LSD1 and ORY-1001 and reversible inhibitors like HCI-2509 and Seclidemstat exhibit low nanomolar potency against LSD1. selleckchem.com Crucially, these newer agents demonstrate vast improvements in selectivity, showing little to no activity against the closely related MAO enzymes, which is a major liability of tranylcypromine. thesgc.orgxcessbio.com ORY-1001 has been noted as having the highest rate of inactivation among a panel of irreversible inhibitors tested under the same conditions. nih.gov

Distinctive Biological Effects and Research Applications of Analogues

The differences in chemical structure, reversibility, and selectivity among LSD1 inhibitors lead to distinct biological effects and diverse applications in research and clinical development.

Irreversible Inhibitors (GSK2879552, ORY-1001): The durable and sustained enzyme inhibition provided by irreversible inhibitors is thought to be advantageous for achieving maximal changes in gene expression and therapeutic efficacy. nih.gov

GSK2879552 has shown potent anti-proliferative effects in AML and SCLC cell lines by inducing changes in gene expression related to cell differentiation. researchgate.netpatsnap.com It has been used in combination studies with agents like all-trans retinoic acid (ATRA) to enhance differentiation and cytotoxic effects in AML cells. nih.gov

ORY-1001 (Iadademstat) is particularly effective at inducing differentiation in AML cells at sub-nanomolar concentrations. nih.gov A distinctive biological effect of iadademstat (B609776) is its ability to disrupt the scaffolding function of LSD1, preventing its protein-protein interaction with GFI-1, a key factor in leukemia. oryzon.com It is being actively investigated in clinical trials for both AML and SCLC. oryzon.comclinicalleader.com

Reversible Inhibitors (HCI-2509, Seclidemstat): Reversible inhibitors serve as valuable chemical probes and are being explored clinically with the rationale that transient inhibition may offer a better safety profile. nih.govresearchgate.net

HCI-2509 (SP-2509) is widely used as a research tool to study LSD1 biology. xcessbio.com It uniquely attenuates the binding of LSD1 to its partner protein CoREST. caymanchem.com It has demonstrated significant therapeutic potential in preclinical models of pediatric cancers like Ewing sarcoma and neuroblastoma, where it can induce the p53 gene expression signature and disrupt the oncogenic MYCN signature. unimelb.edu.aunih.gov

Seclidemstat (SP-2577) is another reversible inhibitor that has advanced to clinical trials, underscoring the therapeutic hypothesis that non-covalent inhibition is a viable strategy for targeting LSD1-dependent cancers. nih.govnih.gov

Other Scaffolds (FY-21): The development of novel scaffolds like FY-21 expands the application of LSD1 inhibition to specific cancer subtypes. FY-21 was specifically designed for MLL-rearranged leukemia and exerts its anti-leukemia activity by inducing apoptosis and differentiation through the accumulation of p53 and suppression of key leukemia-associated transcription factors. bioworld.com

Future Directions and Research Gaps

Elucidating Novel Molecular Targets and Pathways of LSD1 Inhibition Beyond Histones

While the canonical function of LSD1 is the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), a growing body of evidence indicates that its role in cellular processes extends far beyond histone modification. nih.govmdpi.comnih.gov LSD1 is known to demethylate a variety of non-histone proteins, thereby regulating their activity and stability. nih.govmdpi.comnih.gov The inhibition of these non-histone demethylation activities by compounds like GSK-LSD1 represents a critical area for future investigation.

Key non-histone targets of LSD1 include:

Tumor suppressor p53: LSD1 can demethylate p53, leading to the repression of its transcriptional activity. nih.govnih.gov

Transcription factors: LSD1 modulates the stability and function of transcription factors such as E2F1 and STAT3. nih.govnih.gov

DNA methyltransferase 1 (DNMT1): By regulating DNMT1, LSD1 plays a role in the broader epigenetic landscape. nih.govnih.gov

Hypoxia-inducible factor-1α (HIF-1α): LSD1-mediated demethylation can stabilize HIF-1α, a key regulator of cellular response to low oxygen levels. nih.govnih.gov

Inhibition of LSD1 with GSK-LSD1 has been shown to induce autophagy in cancer cell lines, a cellular process of degradation and recycling. medchemexpress.com This suggests that the therapeutic effects of LSD1 inhibition may be partially mediated through pathways independent of histone demethylation. Further research is needed to fully elucidate the specific non-histone substrates of GSK-LSD1 and the downstream pathways affected by their altered methylation status. Understanding these non-canonical functions is crucial, as it may reveal novel therapeutic opportunities and explain the diverse effects of LSD1 inhibitors across different cancer types. Moreover, LSD1 has been shown to have non-catalytic scaffolding functions within protein complexes, and research into how inhibitors like GSK-LSD1 affect these interactions is a burgeoning field. nih.govnih.govacs.orgresearchgate.net

Table 1: Selected Non-Histone Substrates of LSD1

Substrate Function Implication of LSD1-mediated Demethylation
p53 Tumor suppressor Repression of transcriptional activity nih.govnih.gov
E2F1 Transcription factor involved in cell cycle Regulation of protein stability nih.govnih.gov
DNMT1 DNA methyltransferase Regulation of DNA methylation nih.govnih.gov
HIF-1α Transcription factor in hypoxia response Stabilization of the protein nih.govnih.gov

Integration with Other Therapeutic Strategies in Preclinical Disease Models

The cytostatic, rather than cytotoxic, effects of LSD1 inhibition as a monotherapy in some contexts have spurred investigations into combination therapies to enhance anti-tumor activity. nih.gov Preclinical studies using GSK-LSD1 and its analogue, GSK2879552, have demonstrated synergistic effects when combined with other agents across various cancer models.

In Acute Myeloid Leukemia (AML), combining GSK-LSD1 with an inhibitor of GSK3 (LY2090314) was shown to synergistically induce differentiation in AML cells. rarecancernews.com This combination altered the genetic activity of cancer cells, notably reducing the activity of the WNT signaling pathway. rarecancernews.com In mouse models of aggressive AML, this combination therapy substantially improved survival compared to either agent alone. rarecancernews.com

Another promising combination in AML is with all-trans retinoic acid (ATRA). nih.gov The combination of GSK2879552 and ATRA resulted in synergistic effects on cell proliferation, differentiation markers, and cytotoxicity in AML cell lines and primary patient samples. nih.gov This approach aims to overcome the differentiation block characteristic of AML. nih.gov Furthermore, studies have shown that pre-treatment with GSK-LSD1 can overcome resistance to BET inhibitors (IBET) in AML models, suggesting a role for LSD1 inhibition in re-sensitizing tumors to other targeted therapies. researchgate.net

Table 2: Preclinical Combination Strategies with GSK-LSD1 and Analogs

Disease Model Combination Agent Rationale / Observed Effect
Acute Myeloid Leukemia (AML) GSK3 inhibitor (LY2090314) Synergistically induces AML differentiation; reduces WNT pathway activity; improves survival in mouse models. rarecancernews.com
Acute Myeloid Leukemia (AML) All-Trans Retinoic Acid (ATRA) Enhances differentiation and cytotoxicity; synergistic effects on cell proliferation. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To delve deeper into the complex mechanisms of GSK-LSD1 action and resistance, researchers are moving beyond traditional 2D cell cultures and xenograft models. These advanced models provide more physiologically relevant systems to study drug effects.

CRISPR-based screening: CRISPR-suppressor scanning has been employed to identify mutations in LSD1 that confer resistance to GSK-LSD1. ashpublications.org This powerful genetic tool helped uncover that the N-terminal intrinsically disordered region (IDR) of LSD1 is crucial for its inhibitor-induced differentiation effects in AML. ashpublications.org Cell lines engineered with mutations in this region were resistant to GSK-LSD1, demonstrating that the drug's effect is not solely dependent on catalytic inhibition. ashpublications.org

In vivo and ex vivo models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are being used to test the efficacy of GSK-LSD1 in a system that better recapitulates the heterogeneity of human tumors. nih.govresearchgate.net Additionally, the use of patient-derived primary cells in culture allows for the assessment of drug response in cells that more closely mimic the tumor microenvironment. researchgate.net For studying epithelial differentiation, three-dimensional (3D) organotypic cultures (OTCs) have been used to show that GSK-LSD1 treatment can promote premature cornification, a hallmark of epidermal differentiation. nih.gov

These advanced models are invaluable for understanding the intricate details of GSK-LSD1's mechanism of action, identifying biomarkers of response, and elucidating the molecular basis of resistance.

Exploration of Specific Context-Dependent Effects of LSD1 Inhibition

The therapeutic effect of GSK-LSD1 is not uniform across all cancer types but is highly dependent on the cellular and genetic context. The specific transcription factors that partner with LSD1 in a given cell type are critical determinants of inhibitor sensitivity.

In AML, the anti-leukemic effect of GSK-LSD1 is linked to the disruption of the LSD1-GFI1/GFI1B complex, which is crucial for maintaining the leukemic state. nih.govacs.orgashpublications.org Inhibition of LSD1 leads to the recommissioning of enhancers dependent on the key myeloid transcription factors PU.1 and C/EBPα, promoting myeloid differentiation and cell cycle arrest. nih.gov

In contrast, in Small Cell Lung Cancer (SCLC), the sensitivity to LSD1 inhibitors is associated with the interaction between LSD1 and INSM1, a transcription factor crucial for the neuroendocrine transcriptional program of this cancer. nih.govacs.org In epidermal cells, GSK-LSD1 treatment leads to the loss of LSD1 binding at genes repressed by the transcription factor SNAI2, unleashing an epidermal differentiation program. nih.gov

Furthermore, the impact of GSK-LSD1 on the chromatin landscape can be distinct from other epigenetic modifiers. For example, while DOT1L inhibition in AML predominantly leads to a loss of chromatin accessibility, GSK-LSD1 treatment results in increased chromatin accessibility at sites enriched for PU.1 and C/EBPα motifs. nih.gov This highlights that the consequences of targeting different epigenetic regulators are highly specific and context-dependent. Future research must continue to map these context-specific dependencies to identify the patient populations most likely to benefit from GSK-LSD1 therapy and to develop rational combination strategies tailored to specific tumor vulnerabilities.

Q & A

Q. What is the molecular mechanism of GSK LSD1 dihydrochloride as an LSD1 inhibitor?

GSK LSD1 dihydrochloride acts as a selective, irreversible LSD1 inhibitor by covalently binding to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This inhibits LSD1's demethylase activity, leading to increased histone H3K4 and H3K9 methylation, which alters gene expression profiles critical for cancer cell differentiation and apoptosis . Methodological Note: To confirm mechanism, use FAD-binding assays or mass spectrometry to verify covalent modification of LSD1.

Q. What experimental assays are recommended to evaluate LSD1 inhibition by GSK LSD1 dihydrochloride?

Key assays include:

  • In vitro enzymatic assays : Measure IC50 values (reported as 16 nM for LSD1) using recombinant LSD1 and methylated histone substrates (e.g., H3K4me2) .
  • Cellular assays : Quantify H3K4me2/me3 levels via Western blot or immunofluorescence in treated cell lines (e.g., leukemia or solid tumor models) .
  • Selectivity profiling : Compare activity against related FAD-dependent enzymes (MAO-A/B, LSD2) to confirm >1,000-fold selectivity .

Q. How does GSK LSD1 dihydrochloride differ from other LSD1 inhibitors (e.g., OG-L002 or Tranylcypromine)?

Unlike reversible inhibitors like OG-L002 (IC50 = 20 nM), GSK LSD1 dihydrochloride is irreversible, enhancing sustained target engagement. It also exhibits superior selectivity over MAO-A/B compared to Tranylcypromine, which inhibits MAOs at lower concentrations .

Advanced Research Questions

Q. How should researchers address discrepancies in LSD1 inhibition data across different cancer models?

Conflicting results (e.g., variable apoptosis rates in leukemia vs. solid tumors) may arise from tissue-specific LSD1 interactomes or compensatory epigenetic regulators. Recommended approach:

  • Perform RNA-seq or ChIP-seq to map LSD1-dependent gene networks in each model .
  • Combine GSK LSD1 dihydrochloride with inhibitors of parallel pathways (e.g., PRMT5) to assess synthetic lethality .
  • Validate findings using CRISPR/Cas9-mediated LSD1 knockout controls .

Q. What are the critical considerations for designing in vivo studies with GSK LSD1 dihydrochloride?

  • Dosing regimen : Optimize based on pharmacokinetic studies (e.g., bioavailability, half-life) to maintain target inhibition without off-target toxicity .
  • Model selection : Use patient-derived xenografts (PDXs) or genetically engineered models reflecting LSD1 overexpression (e.g., AML or small-cell lung cancer) .
  • Endpoint analysis : Include histone methylation biomarkers in tumor biopsies and correlate with efficacy .

Q. How can researchers reconcile the dual role of LSD1 in oncogenesis and differentiation?

LSD1 exhibits context-dependent pro-tumor or tumor-suppressive effects. Methodological strategies:

  • Use single-cell sequencing to dissect LSD1's role in heterogeneous cell populations .
  • Conduct time-course experiments to track differentiation markers (e.g., CD11b in AML) post-treatment .
  • Compare transcriptomic changes in sensitive vs. resistant cell lines .

Q. What are the best practices for validating LSD1 target engagement in complex epigenetic landscapes?

  • Biochemical validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm LSD1-drug binding .
  • Epigenetic profiling : Integrate ATAC-seq or Hi-C data to assess chromatin accessibility changes .
  • Functional rescue : Overexpress wild-type or mutant LSD1 to verify on-target effects .

Data Interpretation and Reproducibility

Q. How should researchers report experimental details to ensure reproducibility of GSK LSD1 dihydrochloride studies?

Follow guidelines for rigorous reporting:

  • Compound characterization : Include batch-specific purity data (>99%) and solubility/stability profiles .
  • Experimental protocols : Detail cell culture conditions, assay parameters (e.g., substrate concentrations), and statistical methods .
  • Negative controls : Use LSD1-inactive analogs (e.g., SGC 2096 for PRMT5 studies) to rule out off-target effects .

Q. What strategies mitigate batch-to-batch variability in LSD1 inhibitor studies?

  • Source GSK LSD1 dihydrochloride from validated suppliers with certified COA (Certificate of Analysis) .
  • Pre-test each batch in enzymatic and cellular assays to confirm consistent IC50 values .
  • Archive aliquots at recommended storage conditions (-80°C in anhydrous form) .

Safety and Compliance

Q. What safety protocols are essential when handling GSK LSD1 dihydrochloride in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) and work in a certified fume hood to prevent inhalation or skin contact .
  • Dispose of waste via hazardous chemical protocols, adhering to local regulations .
  • Regularly review SDS (Safety Data Sheet) updates for toxicity and emergency response guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.